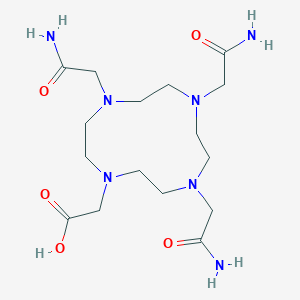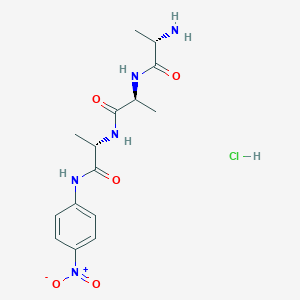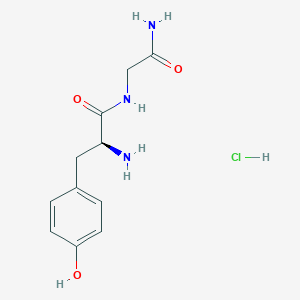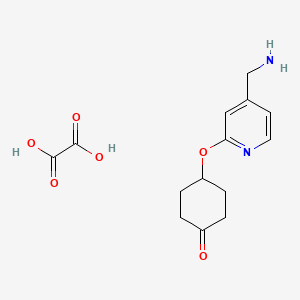![molecular formula C19H22N2 B1450623 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole CAS No. 861923-83-3](/img/structure/B1450623.png)
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole
Vue d'ensemble
Description
Synthesis Analysis
Pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to give a pyrrole . Recent advances in the synthesis of pyrroles by multicomponent reactions have been reported . For instance, Tamaddon and coworkers developed a three-component reaction for the synthesis of 2,3,4,5-tetrasubstituted pyrroles .Molecular Structure Analysis
The molecular formula of 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole is C19H22N2, and its molecular weight is 278.4 g/mol.Chemical Reactions Analysis
Pyrrole derivatives can be synthesized from dienyl azides at room temperature using ZnI2 or Rh2(O2CC3F7)4 as catalysts . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Physical And Chemical Properties Analysis
Pyrrole is a very weak base with a pKa of about -3.8 and its protonation results in the loss of aromatic property. Both –NH– and –CH– protons of pyrrole are moderately acidic and can be deprotonated with strong bases rendering the pyrrole nucleophilic .Applications De Recherche Scientifique
Neurodegenerative Diseases
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole: has been identified as a potential therapeutic agent in the treatment of neurodegenerative diseases. Its ability to interact with sigma-2 receptors, which are implicated in the pathophysiology of Alzheimer’s disease, makes it a candidate for preventing the synaptotoxic impact of Aβ oligomers on neurons .
Cancer Research
This compound’s interaction with sigma-2 receptors also links it to cancer research. Sigma-2 receptors are overexpressed in some types of cancer cells, and targeting them can lead to the induction of cell death in malignant cells, offering a pathway for the development of anti-cancer therapies .
Pain Management
In the field of pain management, 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole shows promise due to its interaction with sigma-2 receptors. These receptors play a role in neuropathic pain, and modulating their activity could lead to new pain-relieving medications .
Psychiatric Disorders
Sigma-2 receptor ligands, including 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole , are being explored for their potential in treating psychiatric disorders such as schizophrenia. The modulation of these receptors could affect neurotransmitter systems involved in the disorder .
Traumatic Brain Injury
Research into the treatment of traumatic brain injury (TBI) includes the exploration of sigma-2 receptors as a target2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole may help in mitigating the effects of TBI by influencing the receptors’ activity .
Drug Addiction
The compound’s role in the sigma-2 receptor pathway also extends to the study of drug addiction. By affecting the receptor’s activity, it could offer insights into the development of treatments for addiction .
Cholesterol Homeostasis
Sigma-2 receptors are involved in cholesterol homeostasis within the endoplasmic reticulum and lysosomes2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole could be used to study the mechanisms of cholesterol regulation and related diseases .
Niemann-Pick Disease
Lastly, the compound’s interaction with sigma-2 receptors, which are linked to Niemann-Pick disease, a lysosomal storage disorder, suggests its potential use in researching therapeutic approaches for this condition .
Safety And Hazards
Orientations Futures
The therapeutic utility of σ2 ligands, which include compounds like 2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole, is under investigation in numerous laboratories and ongoing clinical trials . These compounds have been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .
Propriétés
IUPAC Name |
2-benzyl-5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-7-16(8-4-1)11-20-12-17-14-21(15-18(17)13-20)19-9-5-2-6-10-19/h1-10,17-18H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRZIWUMJJIJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-phenyloctahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)





![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)


